molecular formula C20H16N2OS B2844939 (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477498-79-6

(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No. B2844939
CAS RN: 477498-79-6
M. Wt: 332.42
InChI Key: VYDHQDQQFYVOEE-QZQOTICOSA-N
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Description

The compound belongs to the class of organic compounds known as naphtho-thiazoles, which are aromatic heterocyclic compounds containing a naphthalene ring fused to a thiazole ring . The naphthalene ring is a type of non-benzenoid aromatic system, while the thiazole ring is a five-membered aromatic ring with one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of naphtho-thiazoles generally involves the coupling of substituted 2-amino benzothiazoles with various aromatic aldehydes . The specific synthesis process for “(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” would likely involve similar reactions, but the exact process would depend on the specific substituents present .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . The specific peaks and signals in these spectra can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. In the case of naphtho-thiazoles, the aromatic rings and the nitrogen and sulfur atoms in the thiazole ring can participate in various chemical reactions . The specific reactions that “(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” can undergo would depend on its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .

Scientific Research Applications

Synthesis Methods

  • Microwave-Assisted Synthesis : This method, involving microwave irradiation in a solvent-free medium, offers a cleaner, more efficient, and faster approach to synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide (Saeed, 2009).

Supramolecular Gelators

  • Role in Supramolecular Gelation : Certain N-(thiazol-2-yl) benzamide derivatives, including compounds similar to the one , have demonstrated gelation behavior in ethanol/water and methanol/water mixtures. This highlights the potential of these compounds in forming stable gels with low minimum gelator concentrations (Yadav & Ballabh, 2020).

Anticancer Properties

  • Anticancer Activity : Research indicates that compounds containing thiadiazole scaffold and benzamide groups, like the one , exhibit significant anticancer activity against various human cancer cell lines. These compounds have shown promising results in in vitro studies and can be considered potential anticancer agents (Tiwari et al., 2017).

Metal-Free Synthesis

  • Environmentally Benign Synthesis : An eco-friendly, transition-metal-free method has been developed for synthesizing highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide, akin to the compound of interest. This approach utilizes water as a solvent, showcasing an environmentally responsible method of synthesis (Saini et al., 2019).

Biological Activity

  • Inhibitory Activity : Studies show that compounds structurally similar to (E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide, particularly those with a 1,3-thiazol-2-ylidene amino group, have potential in inhibiting human carbonic anhydrases, which play a crucial role in various physiological processes (Distinto et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many naphtho-thiazoles have been studied for their biological activities, including anti-inflammatory properties . The mechanism of action of “(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” would likely depend on its specific structure and the biological system it is interacting with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and the specific conditions under which it is handled. Information on the safety and hazards of a specific compound like “(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” would typically be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-6-5-8-15(12-13)19(23)21-20-22(2)18-16-9-4-3-7-14(16)10-11-17(18)24-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDHQDQQFYVOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

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